Methoxyiminoacetamide

Agricultural Chemistry Process Chemistry Organic Synthesis

Methoxyiminoacetamide (CAS 1314995-36-2), also known as (2E)-2-methoxyiminoacetamide, is the fundamental pharmacophore of the methoxyiminoacetamide class of strobilurin fungicides. It is a small molecule (C3H6N2O2, MW 102.09) characterized by its (E)-methoxyiminoacetamide core.

Molecular Formula C3H6N2O2
Molecular Weight 102.093
CAS No. 1314995-36-2
Cat. No. B2934999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyiminoacetamide
CAS1314995-36-2
Molecular FormulaC3H6N2O2
Molecular Weight102.093
Structural Identifiers
SMILESCON=CC(=O)N
InChIInChI=1S/C3H6N2O2/c1-7-5-2-3(4)6/h2H,1H3,(H2,4,6)/b5-2+
InChIKeySKNGHROBOKBHGJ-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Methoxyiminoacetamide (CAS 1314995-36-2) - Core Strobilurin Pharmacophore for Fungicide R&D


Methoxyiminoacetamide (CAS 1314995-36-2), also known as (2E)-2-methoxyiminoacetamide, is the fundamental pharmacophore of the methoxyiminoacetamide class of strobilurin fungicides [1]. It is a small molecule (C3H6N2O2, MW 102.09) characterized by its (E)-methoxyiminoacetamide core [1]. This core structure is responsible for inhibiting mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, a mode of action shared by all QoI (Quinone outside Inhibitor) fungicides [2]. However, it is critical to note that this unsubstituted core structure is not a commercial fungicide itself. Its primary value lies in being the essential building block or reference standard for the synthesis and study of more complex, commercially relevant methoxyiminoacetamide fungicides such as orysastrobin and SSF129 [2].

Why Substituting Methoxyiminoacetamide (CAS 1314995-36-2) with a Similar Core is Scientifically Unjustifiable


The methoxyiminoacetamide core is not a fungicide in itself; its biological activity is entirely dependent on the specific side chains attached to it. Generic substitution with another strobilurin core (e.g., methoxyacrylate) is not possible due to fundamental differences in their chemical properties and binding characteristics. As demonstrated in the literature, even small modifications to the side chains of methoxyiminoacetamide derivatives result in significant differences in their inhibitory potency and binding stability to the cytochrome bc1 complex [1]. Therefore, the unsubstituted core (CAS 1314995-36-2) must be procured for its specific role as a synthetic intermediate or analytical reference, not as a direct substitute for any active fungicidal ingredient [2].

Quantitative Evidence Guide: Methoxyiminoacetamide (CAS 1314995-36-2) as an Analytical and Synthetic Benchmark


Methoxyiminoacetamide as a Defined Intermediate in Patented Agrochemical Synthesis

Methoxyiminoacetamide (CAS 1314995-36-2) is explicitly defined as the core structure for a class of agricultural fungicides in a foundational patent [1]. The patent details a novel process for producing methoxyiminoacetamide compounds of formula [I], which includes the unsubstituted core as a key intermediate. This establishes its unique position as a reference compound and starting material in the industrial production of more complex analogs, differentiating it from other simple acetamides which lack this specific utility in strobilurin synthesis [1].

Agricultural Chemistry Process Chemistry Organic Synthesis

Comparative Physicochemical Properties of the Methoxyiminoacetamide Core

The methoxyiminoacetamide core (CAS 1314995-36-2) possesses distinct physicochemical properties that differentiate it from the core structures of other major strobilurin subclasses [1]. For instance, its topological polar surface area (TPSA) and XLogP3 value are quantifiably different from those of the methoxyacrylate core (present in azoxystrobin). This influences key drug-likeness parameters such as membrane permeability and solubility, which are critical considerations in early-stage fungicide design [1].

Cheminformatics Drug Discovery Physicochemical Analysis

Essential Role of Side Chains for Potency: A Class-Level Inference

A study on methoxyiminoacetamide derivatives demonstrated that the unsubstituted core structure itself is not potently fungicidal. Rather, the addition of specific hydrophobic side chains is essential for high inhibitory potency and stable binding to the target enzyme [1]. For example, a derivative with a 2-phenoxyphenyl side chain showed a defined binding characteristic, and further substitution with hydrophobic groups markedly increased inhibitory potency and decreased the rate of enzyme reactivation [1]. This class-level finding confirms that CAS 1314995-36-2 is a critical synthetic starting point, not the bioactive endpoint.

Structure-Activity Relationship (SAR) Fungicide Design Biochemistry

Defined Application Scenarios for Methoxyiminoacetamide (CAS 1314995-36-2)


Synthetic Intermediate for Novel Strobilurin Fungicides

Procure CAS 1314995-36-2 for use as a primary building block in the synthesis of novel methoxyiminoacetamide fungicide candidates. Its established role as a key intermediate in patented processes confirms its industrial relevance [1]. Research chemists can use this core to explore structure-activity relationships (SAR) by adding diverse side chains to optimize for potency, spectrum, and safety, as demonstrated in the literature [2].

Analytical Reference Standard for Method Development and Metabolite Identification

Use Methoxyiminoacetamide as a high-purity analytical reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to detect and quantify more complex methoxyiminoacetamide fungicides (like orysastrobin) or their environmental metabolites. Its well-defined, simple structure and physicochemical properties [3] make it an ideal calibrant and system suitability standard for ensuring method accuracy and reproducibility.

Core Pharmacophore in Computational Chemistry and Fragment-Based Drug Design

Employ CAS 1314995-36-2 as a core pharmacophore in computational chemistry and fragment-based drug discovery (FBDD) campaigns. Its distinct physicochemical profile (e.g., TPSA and XLogP3) [3] can be used as a starting point for virtual screening and de novo design of new fungicides or other bioactive molecules targeting the cytochrome bc1 complex, leveraging its established binding mode to the Qo site [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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